
1-Benzyl-3-((6-phenylpyrimidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-Benzyl-3-((6-phenylpyrimidin-4-yl)methyl)urea is a urea derivative, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) flanked by two amine groups (NH2). Urea derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of urea derivatives can be achieved through various methods. For instance, the reaction of 1-benzoyl-1-methylthio-methanol with urea or arylureas in a slightly acidic medium can lead to the formation of imidazolidinediones, as demonstrated in the synthesis of compounds 4a-4g . Similarly, the synthesis of novel urea derivatives can involve the reaction of specific intermediates with substituted amines and triphosgene in the presence of a base . These methods highlight the versatility in the synthesis of urea derivatives, which can be tailored to produce compounds with desired substituents and properties.
Molecular Structure Analysis
The molecular structure of urea derivatives can be confirmed using various spectroscopic techniques such as NMR, IR, MS, and HRMS . Single-crystal X-ray diffraction is also a powerful tool to confirm the structure of these compounds in the crystalline state . The molecular structure is crucial as it can influence the compound's reactivity, biological activity, and interaction with other molecules.
Chemical Reactions Analysis
Urea derivatives can participate in a range of chemical reactions. The breaking of the intramolecular hydrogen bond in urea derivatives is a crucial step for complex formation with other molecules . The substituent effect on the association of urea derivatives with other compounds can be studied through NMR spectroscopic titrations and quantum chemical calculations . These reactions and interactions are essential for understanding the chemical behavior of urea derivatives and their potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The behavior of these compounds in solution can be studied using molecular dynamics simulation methods, which provide insights into their conformational preferences in different solvents . The internal rotation energy barrier can indicate the interconvertibility of conformations in solution . These properties are important for the practical application of urea derivatives in various fields, including agriculture and pharmaceuticals.
科学的研究の応用
Complexation and Hydrogen Bonding Studies
Research on urea derivatives, such as those involving N-(pyridin-2-yl),N'-substituted ureas, has highlighted their complexation behaviors with hydrogen bonding counterparts like benzoates and 2-amino-1,8-naphthyridines. These studies are crucial for understanding the substituent effects on complex formation, which is a vital aspect in the design of molecular recognition systems and sensors. For instance, Ośmiałowski et al. (2013) explored the association of substituted ureas with benzoates and naphthyridines, revealing insights into hydrogen bonding and complexation mechanisms that could inform the design and synthesis of new compounds with tailored properties (Ośmiałowski et al., 2013).
Inhibition of Protein Kinases
Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which play a significant role in various biological processes including cell motility, proliferation, and apoptosis. This research indicates the potential of urea derivatives in the development of therapeutic agents targeting cancer and other diseases. For example, Pireddu et al. (2012) reported on ureas bearing a benzylic stereogenic center and demonstrated remarkable differences in activity, underscoring the importance of structural variations in achieving high potency (Pireddu et al., 2012).
Antimicrobial and Antitumor Agents
The synthesis of bioactive heterocycles from amino compounds and their evaluation as antimicrobial agents showcases the therapeutic potential of urea derivatives. The synthesis and screening of novel compounds for antimicrobial activity suggest that urea derivatives could serve as leads for the development of new antimicrobial and antitumor drugs. El-ziaty et al. (2018) synthesized and evaluated various derivatives, including urea compounds, for their antimicrobial properties, highlighting the utility of these compounds in medical research (El-ziaty et al., 2018).
Neurotropic Activity
The exploration of urea derivatives for their neurotropic activity, particularly in the context of antiepileptic drugs, represents another significant application. The search for compounds with neurotropic activity among benzohydrylamines and benzohydrylureas, aiming to replace phenyl fragments with heterocyclic residues, opens up possibilities for the development of new anticonvulsant medications. Shamshin et al. (2001) synthesized and studied the pharmacological activity of various (heterylphenylmethyl)amines and -ureas, contributing to the ongoing search for effective antiepileptic drugs (Shamshin et al., 2001).
作用機序
Target of Action
Similar compounds, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It can be inferred from related studies that pyrimidine derivatives may interact with their targets to inhibit certain biochemical processes, leading to their neuroprotective and anti-neuroinflammatory effects .
Biochemical Pathways
Related compounds have been shown to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This suggests that 1-Benzyl-3-((6-phenylpyrimidin-4-yl)methyl)urea may also affect similar pathways.
Result of Action
Related compounds have been shown to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound may have similar effects.
将来の方向性
特性
IUPAC Name |
1-benzyl-3-[(6-phenylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(20-12-15-7-3-1-4-8-15)21-13-17-11-18(23-14-22-17)16-9-5-2-6-10-16/h1-11,14H,12-13H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEWQGLWEXWARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

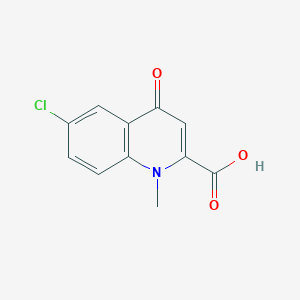


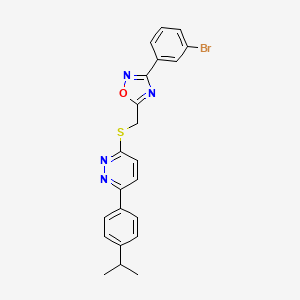
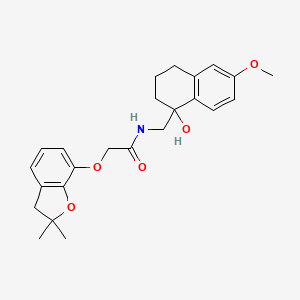

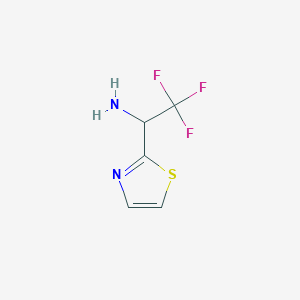


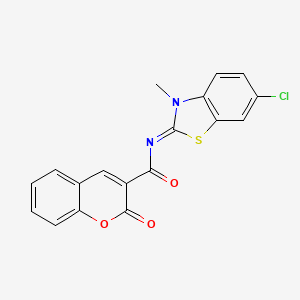
![2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2551847.png)
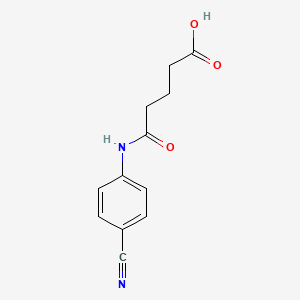
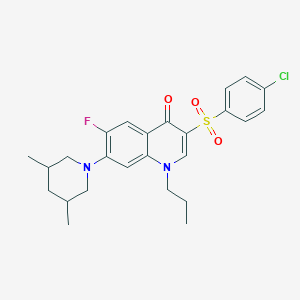
![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)